

Thermochemical Profile of 2-Chloro-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of **2-Chloro-5-methylbenzoic Acid**. A comprehensive search of available literature and databases indicates a lack of experimentally determined thermochemical data for this specific compound. In light of this, the guide provides a detailed overview of the established experimental methodologies used for determining key thermochemical parameters for substituted benzoic acids and other organic compounds. These methods include combustion calorimetry for enthalpy of formation, the Knudsen effusion method for enthalpy of sublimation, and differential scanning calorimetry for enthalpy of fusion. Furthermore, this document presents a compilation of experimental thermochemical data for the structurally related compounds, 2-chlorobenzoic acid and 4-methylbenzoic acid, to serve as a valuable reference for estimation and comparative analysis. Visual workflows for the primary experimental protocols are provided to facilitate a deeper understanding of these techniques.

Introduction to 2-Chloro-5-methylbenzoic Acid

2-Chloro-5-methylbenzoic acid is a disubstituted benzoic acid derivative with the chemical formula $C_8H_7ClO_2$. Its structure features a chlorine atom at the ortho position and a methyl group at the meta position relative to the carboxylic acid group.

Compound Identification:



Identifier	Value
IUPAC Name	2-chloro-5-methylbenzoic acid
CAS Number	6342-60-5
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol
Canonical SMILES	CC1=CC(=C(C=C1)Cl)C(=O)O
InChI Key	LEBWXJZAWTVKFL-UHFFFAOYSA-N
PubChem CID	240430

Despite its clear identification, a thorough search of scientific databases, including the NIST WebBook and PubChem, reveals a gap in the literature regarding its experimental thermochemical data. For researchers and professionals in drug development, where such data is crucial for understanding stability, solubility, and reaction energetics, this absence necessitates either experimental determination or reliable estimation based on data from analogous compounds.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the principal experimental techniques employed to determine the fundamental thermochemical properties of organic solids like **2-Chloro-5-methylbenzoic acid**.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°).[1][2] This is achieved using a bomb calorimeter.[3][4]

Methodology:

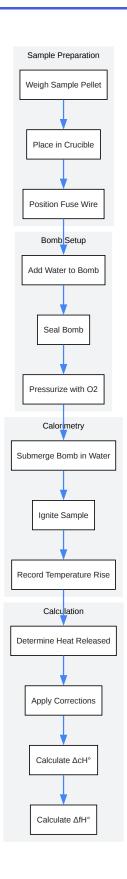
Foundational & Exploratory





- Sample Preparation: A precisely weighed pellet of the sample (e.g., **2-Chloro-5-methylbenzoic acid**) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".[5] A known length of fuse wire is positioned to make contact with the sample.
- Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that the final combustion products include liquid water. The bomb is then sealed and pressurized with an excess of pure oxygen to approximately 30 atm.[4][5]
- Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.
- Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is exothermic, causing a rise in the temperature of the calorimeter and the surrounding water. This temperature change is meticulously recorded.[3]
- Calibration: The energy equivalent of the calorimeter (Ccal) is determined by burning a standard substance with a precisely known enthalpy of combustion, most commonly benzoic acid.[3][6]
- Calculation: The heat released by the combustion of the sample is calculated from the
 observed temperature rise and the energy equivalent of the calorimeter. After applying
 corrections for the combustion of the fuse wire and the formation of nitric acid from residual
 nitrogen in the bomb, the standard enthalpy of combustion is determined. The standard
 enthalpy of formation is then calculated using Hess's Law.





Click to download full resolution via product page

Fig. 1: Workflow for Combustion Calorimetry.



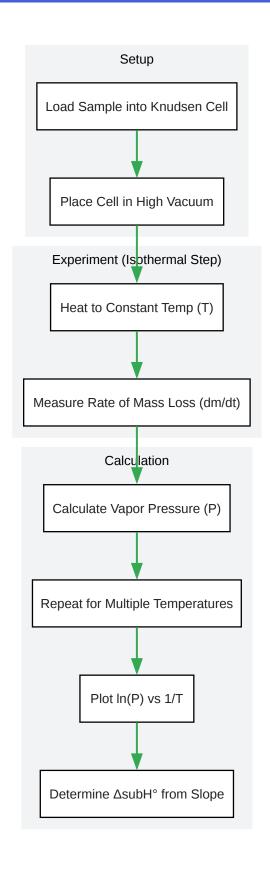
Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring its vapor pressure as a function of temperature. The Knudsen effusion method is a common technique for substances with low vapor pressures.[7][8]

Methodology:

- Sample Loading: A small amount of the crystalline sample is placed into a Knudsen cell, a small container with a precisely machined, small orifice of known area.[9][10]
- High Vacuum Environment: The Knudsen cell is placed within a high-vacuum chamber. At very low pressures, the mean free path of the effusing molecules is greater than the dimensions of the chamber, ensuring that molecules escaping the orifice do not return.
- Temperature Control: The cell is heated to a specific, constant temperature.
- Mass Loss Measurement: As the sample sublimes, its vapor effuses through the orifice into the vacuum. The rate of mass loss (dm/dt) is measured over time, often using a sensitive microbalance.[8]
- Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass of the substance.
 [8]
- Clausius-Clapeyron Plot: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.





Click to download full resolution via product page

Fig. 2: Workflow for Knudsen Effusion Method.



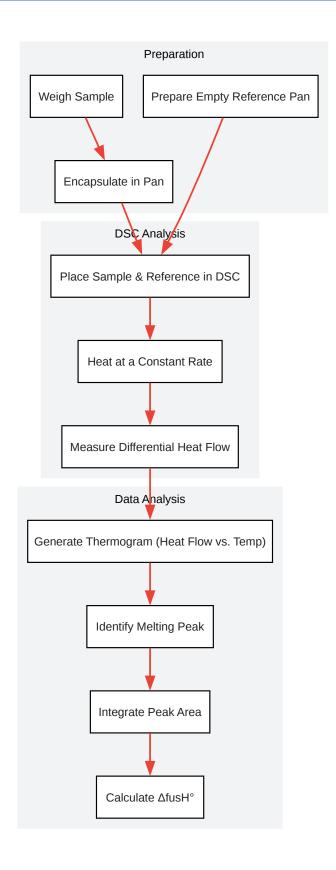
Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It is commonly used to determine the enthalpy of fusion (Δ fusH°), the heat absorbed during melting.[12][13]

Methodology:

- Sample and Reference Preparation: A small, precisely weighed amount of the sample (typically a few milligrams) is encapsulated in a small pan (e.g., aluminum). An identical empty pan is prepared to serve as a reference.[13]
- Instrument Setup: The sample and reference pans are placed in the DSC instrument's furnace.
- Temperature Program: The furnace is programmed to heat at a constant rate over a temperature range that encompasses the melting point of the substance.[11]
- Heat Flow Measurement: The instrument measures the difference in heat flow required to
 maintain the sample and reference at the same temperature as they are heated. When the
 sample melts, it absorbs energy (an endothermic process), requiring a greater heat flow to
 the sample pan compared to the reference pan.[11]
- Data Analysis: The result is a thermogram, a plot of differential heat flow versus temperature.
 The melting process appears as a peak. The area under this peak is directly proportional to the enthalpy of fusion.[13]
- Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.[14]





Click to download full resolution via product page

Fig. 3: Workflow for Differential Scanning Calorimetry.

Thermochemical Data for Related Compounds

In the absence of experimental data for **2-Chloro-5-methylbenzoic Acid**, the thermochemical properties of structurally similar compounds can provide valuable context and a basis for estimation. The following tables summarize data available from the NIST WebBook for 2-chlorobenzoic acid and 4-methylbenzoic acid (p-toluic acid).

Thermochemical Data for 2-Chlorobenzoic Acid (CAS: 118-91-2)

Condensed Phase Thermochemistry Data[15]

Property	Value	Units
Standard Molar Enthalpy of Formation (Solid)	-419.0 ± 0.6	kJ/mol
Standard Molar Enthalpy of Combustion (Solid)	-3100.8 ± 0.5	kJ/mol
Constant Pressure Heat Capacity (Solid) at 298.15 K	162.3	J/mol·K

Gas Phase Thermochemistry Data[16]

Property	Value	Units
Standard Molar Enthalpy of Formation (Gas)	-304.2 ± 0.7	kJ/mol

Phase Change Data[17]



Property	Value	Units
Enthalpy of Sublimation at 298.15 K	100.8	kJ/mol
Enthalpy of Fusion	25.6	kJ/mol
Normal Melting Point	414	К

Thermochemical Data for 4-Methylbenzoic Acid (CAS: 99-94-5)

Condensed Phase Thermochemistry Data[18]

Property	Value	Units
Standard Molar Enthalpy of Formation (Solid)	-454.1 ± 1.2	kJ/mol
Standard Molar Enthalpy of Combustion (Solid)	-3848.4 ± 1.1	kJ/mol
Constant Pressure Heat Capacity (Solid) at 298.15 K	166.4	J/mol·K

Gas Phase Thermochemistry Data

Note: A specific value for the gas phase enthalpy of formation was not directly available in the summarized search results.

Phase Change Data



Property	Value	Units
Enthalpy of Sublimation at 298.15 K	101.9	kJ/mol
Enthalpy of Fusion	23.3	kJ/mol
Normal Melting Point	453.7	К

Conclusion

This guide confirms the current absence of published experimental thermochemical data for 2-Chloro-5-methylbenzoic Acid. However, it equips researchers and drug development professionals with the necessary knowledge of standard experimental protocols—combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry—to determine these crucial properties. The provided workflows and detailed methodologies serve as a practical reference for laboratory investigation. Furthermore, the tabulated thermochemical data for the analogous compounds, 2-chlorobenzoic acid and 4-methylbenzoic acid, offer a solid foundation for comparative analysis and for the development of predictive models for the target compound. It is recommended that future work focus on the experimental determination of these properties for 2-Chloro-5-methylbenzoic Acid to fill this knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermodynamics How do scientist obtain the value of enthalpy of formation? Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]



- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. ddscalorimeters.com [ddscalorimeters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pragolab.cz [pragolab.cz]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. scranton.edu [scranton.edu]
- 11. Differential scanning calorimetry Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. calnesis.com [calnesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 16. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 17. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 18. Benzoic acid, 4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of 2-Chloro-5-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347271#thermochemical-data-for-2-chloro-5-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com